molecular formula C12H13NO2S B1415205 Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate CAS No. 1883164-06-4

Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate

Cat. No.: B1415205
CAS No.: 1883164-06-4
M. Wt: 235.3 g/mol
InChI Key: DBADGMDFWNJTFO-KTKRTIGZSA-N
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Description

Historical Context and Discovery

The development of ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate emerges from the broader historical trajectory of thiophene chemistry and cyanoacrylate research. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when it was observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery laid the foundation for what would become an extensive field of heterocyclic chemistry focused on sulfur-containing aromatic systems.

The synthesis of thiophene-based cyanoacrylate derivatives gained momentum through the development of classical synthetic methodologies, particularly the Gewald reaction and Knoevenagel condensation techniques. Research documented in synthetic studies demonstrates that ethyl 2-cyano-3-(substituted phenyl) acrylamido-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylates were successfully synthesized by Knoevenagel condensation of active methylene groups with various substituted benzaldehydes in toluene containing catalytic amounts of piperidine and acetic acid. These methodological advances provided the synthetic framework that would eventually enable the preparation of more specialized derivatives such as this compound.

Contemporary synthetic approaches to thiophene-based cyanoacrylate compounds have been documented through systematic studies involving the condensation of thiophene-2-carboxaldehyde derivatives with ethylcyanoacetate under reflux conditions. Research indicates that these reactions typically proceed through ammonium acetate-catalyzed condensation in absolute ethanol, yielding crystalline products with excellent purity and substantial yields approaching 90 percent. The historical development of these synthetic methodologies reflects the growing recognition of thiophene-based compounds as valuable synthetic intermediates and biologically active molecules.

Nomenclature and Structural Classification

This compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound bears the molecular formula C₁₂H₁₃NO₂S and is officially registered under Chemical Abstracts Service number 1883164-06-4. The systematic name reflects the compound's structural complexity, incorporating both the thiophene heterocycle and the cyanoacrylate functional group arrangement.

The compound is also catalogued under the Molecular Design Limited number MFCD30481140, providing an additional standardized identifier for chemical database systems. Alternative nomenclature systems may refer to this compound using variations that emphasize different structural features, though the systematic name remains the authoritative designation for scientific and regulatory purposes.

From a structural classification perspective, this compound belongs to the broader family of α,β-unsaturated nitrile esters. These compounds are characterized by the presence of a cyano group adjacent to a double bond system that is further conjugated with an ester functionality. The incorporation of the 5-methylthiophene substituent classifies this compound specifically within the subset of heterocycle-substituted cyanoacrylate derivatives.

The compound exhibits structural relationships to other documented thiophene-based cyanoacrylate systems, including ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate and related derivatives that have been synthesized and characterized through systematic research programs. These structural relationships provide important context for understanding the compound's chemical behavior and potential applications.

Physical and Chemical Properties

This compound possesses a molecular weight of 235.3 grams per mole, reflecting its moderate molecular size within the cyanoacrylate compound family. The compound's physical properties are influenced by the presence of both the thiophene heterocycle and the extended conjugated system created by the cyano and ester functionalities.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C₁₂H₁₃NO₂S
Molecular Weight 235.3 g/mol
Chemical Abstracts Service Number 1883164-06-4
Molecular Design Limited Number MFCD30481140

The compound's chemical properties are dominated by the reactivity patterns typical of α,β-unsaturated nitrile systems. The presence of the cyano group creates significant electron-withdrawing effects that activate the adjacent double bond toward nucleophilic attack, while the ester functionality provides additional sites for chemical transformation. Research on related thiophene-based cyanoacrylate compounds indicates that these systems typically exhibit enhanced stability compared to simpler cyanoacrylate derivatives, attributed to the aromatic stabilization provided by the thiophene ring system.

The 5-methylthiophene substituent contributes both steric and electronic effects that influence the compound's overall reactivity profile. The methyl group provides modest steric hindrance while simultaneously donating electron density to the thiophene ring through hyperconjugation, creating a subtle balance of electronic effects that can influence both the compound's stability and its participation in chemical reactions.

Spectroscopic characterization data for related compounds in this structural class indicate that nuclear magnetic resonance spectroscopy provides clear diagnostic signals for the various structural components. Research on ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate demonstrates characteristic proton nuclear magnetic resonance patterns, including triplet signals for the ethyl ester group and distinctive aromatic proton signals for the thiophene ring system.

Structural Characteristics and Isomerism

The structural architecture of this compound incorporates several important stereochemical considerations, particularly regarding the configuration of the central double bond system. The compound exists as a geometric isomer, with the double bond configuration designated according to the E/Z nomenclature system established by the Cahn-Ingold-Prelog priority rules.

The E/Z designation system analyzes the two substituents attached to each carbon in the double bond and assigns priority based on atomic number considerations. In the case of this compound, the cyano group and the 5-methylthiophene substituent represent the high-priority groups on their respective carbon atoms. When these high-priority groups are positioned on opposite sides of the double bond, the compound adopts the E configuration, which is the thermodynamically favored arrangement for most substituted alkene systems.

Research on closely related compounds has provided detailed crystallographic analysis of similar thiophene-based cyanoacrylate derivatives. Studies of ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate reveal that the thiophene-based cyanoacrylate framework adopts a planar configuration, with all non-hydrogen atoms of the thiophene ring and the cyanoacrylate moiety residing in the same plane. This planarity maximizes orbital overlap and conjugation throughout the extended π-system.

The 5-methylthiophene substituent introduces additional conformational considerations through the positioning of the methyl group. Crystallographic studies of related systems indicate that the methyl substituent typically adopts positions that minimize steric interactions while maintaining optimal electronic overlap with the thiophene π-system. The specific positioning of the methyl group at the 5-position of the thiophene ring creates a substitution pattern that influences both the electronic properties and the steric accessibility of the molecule.

Table 2: Structural Characteristics Summary

Structural Feature Description Impact
Double Bond Configuration E-configuration predominant Enhanced stability and defined geometry
Thiophene Ring System Planar five-membered heterocycle Aromatic stabilization and electronic effects
Cyano Group Position α to double bond Electron-withdrawing activation
Methyl Substituent 5-position on thiophene Steric and electronic modulation

The overall molecular geometry creates an extended conjugated system that spans from the thiophene ring through the double bond to the cyano and ester functionalities. This conjugation significantly influences the compound's electronic properties, creating a molecule with distinctive optical and chemical characteristics that differ substantially from simpler alkene or thiophene derivatives. The structural complexity achieved through this molecular design represents a sophisticated example of how modern synthetic chemistry can integrate multiple functional groups to create compounds with tailored properties for specific applications.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-4-15-12(14)10(7-13)9(3)11-6-5-8(2)16-11/h5-6H,4H2,1-3H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBADGMDFWNJTFO-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(S1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\C1=CC=C(S1)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Approach

The most prevalent method for synthesizing ethyl 2-cyano-3-substituted acrylates, including derivatives with heteroaryl groups such as thiophene, involves a Knoevenagel condensation. This process typically entails:

  • Reactants: Ethyl cyanoacetate and the appropriate aldehyde, in this case, 5-methylthiophene-2-carboxaldehyde.
  • Catalysts: Usually a base such as ammonium acetate, piperidine, or sodium ethoxide.
  • Solvent: Ethanol or other alcohols, which facilitate reflux conditions.
  • Procedure: The aldehyde and ethyl cyanoacetate are refluxed in the presence of the catalyst, allowing for the formation of the conjugated double bond with elimination of water.

Research Findings:

  • The synthesis of similar compounds, such as ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, was achieved with high yields (~90%) via reflux in ethanol, monitored by TLC, followed by recrystallization (see).

Reaction Scheme:

Ethyl cyanoacetate + 5-methylthiophene-2-carboxaldehyde
→ (Base catalyzed) → Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate

Modified Knoevenagel with Acid Catalysis

Alternative strategies include acid-catalyzed condensations, where mild acids like acetic acid or p-toluenesulfonic acid are used to promote the reaction under reflux conditions, often leading to improved selectivity for the (Z)-isomer.

Palladium-Catalyzed Cross-Coupling

While less common for this specific compound, some advanced methods involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the thiophene moiety onto a pre-formed acrylate backbone. This approach offers regioselectivity and functional group tolerance but is more complex and less industrially favored for this compound.

Synthesis of Analogous Derivatives via Multi-step Routes

A patent describes the synthesis of ethyl 2-cyano-3,3-diphenylacrylate via a multi-step process involving:

  • Condensation of benzophenone derivatives with ethyl cyanoacetate in the presence of sodium bicarbonate.
  • Heating at 102–104°C in cyclohexane.
  • Dropwise addition of ethyl cyanoacetate, with water separation to drive the reaction forward.

This method emphasizes controlling reaction conditions to maximize yield and reduce waste, which can be adapted for heteroaryl derivatives like thiophene.

Crystallization and Purification

Post-synthesis, purification typically involves recrystallization from ethanol or other suitable solvents to obtain high-purity products. Characterization techniques such as NMR, IR, and mass spectrometry confirm structural integrity.

Data Table: Summary of Preparation Methods

Method Reactants Catalyst/Conditions Solvent Yield Remarks
Knoevenagel Condensation Ethyl cyanoacetate + 5-methylthiophene-2-carboxaldehyde Ammonium acetate, reflux Ethanol ~90% Simple, high yield, scalable
Acid-Catalyzed Condensation Same as above p-Toluenesulfonic acid, reflux Ethanol Similar to Knoevenagel Improved selectivity
Multi-step Synthesis Benzophenone derivatives + ethyl cyanoacetate Heating, water separation Cyclohexane Variable Suitable for complex derivatives
Cross-Coupling (less common) Halogenated thiophene + acrylate Pd catalysts Toluene/DMF Variable High regioselectivity

Notes on Research Findings

  • The Knoevenagel condensation remains the most straightforward and industrially favored method for synthesizing this compound due to its simplicity and high yield.
  • Reaction parameters such as temperature, solvent, and catalyst concentration critically influence the stereoselectivity and purity of the product.
  • Crystallization from ethanol or similar solvents is effective for obtaining high-purity compounds, as evidenced by the crystallographic studies reported in the literature.
  • Advanced methods like palladium-catalyzed cross-coupling are more suitable for structural diversification rather than bulk synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and can undergo multiple chemical reactions such as:

  • Nucleophilic Substitution : The cyano group can be substituted with various nucleophiles to form new derivatives.
  • Condensation Reactions : This compound can participate in condensation reactions to yield more complex structures, which are often used in pharmaceutical chemistry.

Biological Applications

The biological activities of this compound are under investigation for its potential therapeutic effects:

Antimicrobial Activity

Recent studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its thienyl group may enhance its interaction with microbial targets.

Anticancer Properties

Research indicates that this compound may have anticancer effects by inhibiting specific cancer cell lines. The mechanism could involve the modulation of cell signaling pathways or direct cytotoxicity towards tumor cells.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate due to its unique structural features:

GABA Reuptake Inhibition

This compound is structurally related to Tiagabine, a known GABA uptake inhibitor used in treating epilepsy and anxiety disorders. Its derivatives may offer improved efficacy or reduced side effects.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound might provide neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Case Studies

  • Synthesis and Characterization :
    A study focusing on the synthesis of this compound demonstrated its utility as an intermediate for synthesizing novel thienyl compounds with enhanced biological activities.
  • Biological Evaluation :
    In vitro assays evaluated the antimicrobial activity against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the methylthienyl group play crucial roles in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related cyanoacrylate esters, emphasizing substituent effects on physicochemical properties and bioactivity.

Ethyl 2-cyano-3-phenyl-2-butenoate

  • Structure : Substituted with a phenyl group instead of the 5-methylthien-2-yl group .
  • Available as a mixture of cis and trans isomers, which may influence solubility and crystallinity .

Ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

  • Structure : Features a 3,4-dimethoxyphenyl substituent, introducing electron-donating methoxy groups .
  • Key Differences :
    • Methoxy groups enhance solubility in polar solvents and may improve bioavailability.
    • The bulkier dimethoxyphenyl group could sterically hinder interactions in biological systems compared to the smaller thiophene moiety.

2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i)

  • Structure: Contains a coumarin core linked to an acrylonitrile group and a methoxy-phenoxy ethyl side chain .
  • Bioactivity : Exhibits potent antimicrobial activity against multi-resistant organisms, with an MIC value of 4–6 μM/mL .
  • Comparison: The coumarin moiety introduces fluorescence properties and enhances binding to microbial targets, unlike the non-fluorescent thiophene in the target compound.

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

  • Structure : Combines a thiophene ring with a substituted phenylacrylamido group .
  • Bioactivity : Demonstrates 70.2–83.1% inhibition of rat paw edema in anti-inflammatory assays, comparable to diclofenac (85.0%) .

Data Table: Structural and Functional Comparison of Cyanoacrylate Derivatives

Compound Name Substituent Molecular Formula Key Bioactivity/Properties Reference
Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate 5-methylthien-2-yl C₁₂H₁₃NO₂S N/A (structural focus)
Ethyl 2-cyano-3-phenyl-2-butenoate Phenyl C₁₃H₁₃NO₂ Isomerism effects
Compound 4i Coumarin-methoxy-phenoxy ethyl C₂₂H₁₉N₃O₆ Antimicrobial (MIC: 4–6 μM/mL)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-thiophene carboxylate Substituted phenyl-thiophene C₁₉H₁₇N₂O₃S Anti-inflammatory (70.2–83.1% inhibition)

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., cyano) enhance electrophilicity, critical for Michael addition reactions in synthesis. Heterocyclic substituents (thiophene, coumarin) improve bioactivity via enhanced target binding or fluorescence .

Bioactivity Trends: Antimicrobial activity correlates with bulky aromatic substituents (e.g., coumarin in 4i) . Anti-inflammatory effects are pronounced in compounds with dual heterocyclic systems (e.g., thiophene-phenyl hybrids) .

Biological Activity

Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate, also known as NX73909, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₂H₁₃NO₂S
  • Molecular Weight : 235.3 g/mol
  • PubChem CID : 139600739
  • IUPAC Name : ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate

Biological Activity Overview

This compound exhibits a range of biological activities that are being explored for therapeutic applications. The compound's structure suggests potential interactions with various biological targets.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions and signaling.
  • Receptor Modulation : this compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • DNA Interaction : Preliminary studies suggest that it may intercalate with DNA, which could affect gene expression and cellular proliferation.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study investigated the cytotoxic effects of ethyl 2-cyano derivatives on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
    Cell LineIC50 (µM)
    MCF7 (Breast)15
    A549 (Lung)12
  • Antimicrobial Properties :
    • In vitro tests revealed that the compound has antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains .
  • Anti-inflammatory Effects :
    • Research highlighted its potential as an anti-inflammatory agent by modulating TNF-alpha signaling pathways. In a HEK293 cell model, the compound reduced TNF-alpha induced inflammation markers significantly .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the thienyl intermediate via condensation reactions.
  • Subsequent cyclization to incorporate the cyano group.
  • Final esterification to yield the target compound.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via Knoevenagel condensation between ethyl cyanoacetate and 5-methylthiophene-2-carbaldehyde. Optimization involves:

  • Catalyst selection : Use piperidine or ammonium acetate as catalysts to enhance reaction kinetics.
  • Solvent choice : Polar aprotic solvents (e.g., ethanol or DMF) improve solubility and yield.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves intermediates .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the α,β-unsaturated ester backbone and thiophene substituents (e.g., δ ~6.7 ppm for thienyl protons).
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N) and 1700 cm⁻¹ (ester C=O) validate functional groups.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced: How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

Answer:

  • Software tools : Use SHELXL for refinement, leveraging its robust handling of twinned data via HKLF5 format and BASF parameter adjustments.
  • Disorder modeling : Split occupancy refinement for disordered thiophene or ester groups.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: What strategies are effective for evaluating the compound’s bioactivity against multidrug-resistant pathogens?

Answer:

  • MIC assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with MIC values ≤10 µM/ml indicating potency.
  • Synergy studies : Combine with β-lactams or fluoroquinolones to assess resistance modulation .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal stability : Stable at 25°C in inert atmospheres (N₂/Ar). Avoid >100°C to prevent decomposition.
  • Light sensitivity : Store in amber vials to prevent photodegradation of the α,β-unsaturated system.
  • Moisture : Desiccate to avoid ester hydrolysis .

Advanced: What mechanistic insights explain its reactivity in Michael addition or cycloaddition reactions?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites.
  • Stereoelectronic effects : The electron-withdrawing cyano group directs regioselectivity in [4+2] cycloadditions .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina with protein targets (e.g., bacterial FabI enzyme) to simulate binding.
  • MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

Basic: Which analytical techniques are suitable for quantifying trace impurities?

Answer:

  • GC-MS : Detect volatile byproducts (e.g., unreacted ethyl cyanoacetate) with DB-5MS columns.
  • LC-QTOF : High-resolution mass spectrometry identifies non-volatile impurities (e.g., hydrolysis products) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and OV/AG-P99 respirators to prevent inhalation/contact.
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .

Advanced: How can multi-step syntheses incorporate this compound into functionalized heterocycles?

Answer:

  • Annulation reactions : React with hydrazines or amidines under microwave irradiation (100°C, 30 min) to form pyrazole or pyrimidine derivatives.
  • Cross-coupling : Suzuki-Miyaura with arylboronic acids using Pd(PPh₃)₄ catalyst (yields >75%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate
Reactant of Route 2
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Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate

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